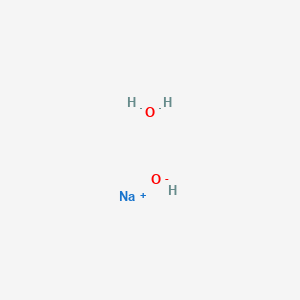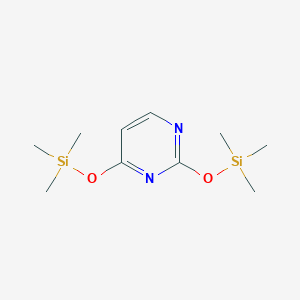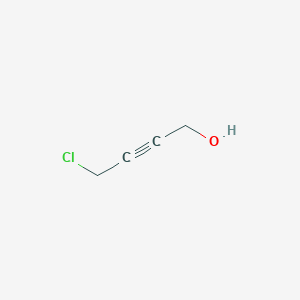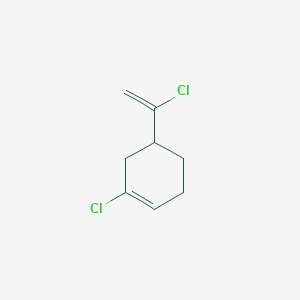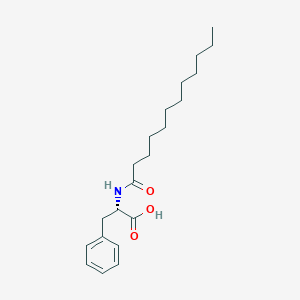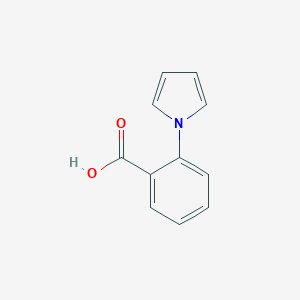
2-(1H-pyrrol-1-yl)benzoic acid
Overview
Description
2-(1H-pyrrol-1-yl)benzoic acid (2-PBA) is an organic compound with a molecular formula of C9H9NO2. It is a derivative of benzoic acid, a white crystalline solid with a melting point of 122-124°C. 2-PBA is a common building block for the synthesis of various organic compounds, such as drugs, dyes, and polymers. It is also used in the production of pharmaceuticals, biochemicals, and agrochemicals.
Scientific Research Applications
Organotin(IV) Complexes :
- The study by Shahid et al. (2005) involves the synthesis of organotin(IV) complexes with 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and their characterization. These complexes showed potential biological applications, particularly in toxicity against various bacteria and fungi, as assessed by the Brine Shrimp method (Shahid, Shahzadi, Ali, Bhatti, & Khan, 2005).
Hydrogen-Bonded Co-Crystal Structure :
- Chesna et al. (2017) discussed a non-centrosymmetric co-crystallization of benzoic acid–pyrrolidin-1-ium-2-carboxylate. This study is significant for understanding the crystal structures involving benzoic acid and its applications in material science (Chesna, Cox, Basso, & Benedict, 2017).
DMF-Induced Emission :
- A 2013 study by Han et al. investigated an aryl-substituted pyrrole derivative, specifically 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), for its solid-state fluorescence. This derivative is useful for temperature monitoring devices due to its thermo-responsive material properties (Han, Feng, Shi, Tong, Dong, Lam, Dong, & Tang, 2013).
Antimycobacterial Agents :
- Joshi et al. (2017) synthesized novel pyrrole analogs, including 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, which displayed promising antimycobacterial activity. This study highlights the potential of pyrrole derivatives in developing new antimicrobial agents (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Transfer Hydrogenation Catalysts :
- Prakash et al. (2014) reported on water-soluble half-sandwich complexes involving 2-(pyridine-2-ylmethylsulfanyl)benzoic acid, which showed efficiency in catalytic transfer hydrogenation of carbonyl compounds in water. This has implications for green chemistry and sustainable industrial processes (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).
Complexation in Aqueous and Non-Aqueous Environments :
- Panja, Chowdhury, and Chakravorti (2004) studied the complexation of 4(1H-pyrrole 1-yl) benzoic acid with β-cyclodextrin, revealing insights into molecular interactions in different solvents. This research is relevant to pharmaceutical and chemical industries (Panja, Chowdhury, & Chakravorti, 2004).
Safety and Hazards
properties
IUPAC Name |
2-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWTWXOZRSBCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352515 | |
| Record name | 2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10333-68-3 | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10333-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of understanding the interaction between 2-(1H-pyrrol-1-yl)benzoic acid and PqsE?
A1: The research article investigates the crystal structure of PqsE, a response protein, in complex with this compound. [] This interaction is significant because PqsE is part of the PQS (Pseudomonas Quinolone Signal) system found in certain bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. The PQS system plays a crucial role in bacterial cell-to-cell communication (quorum sensing) and regulates the production of virulence factors, which contribute to the bacteria's ability to cause infections. Therefore, understanding how this compound interacts with PqsE could provide valuable insights into disrupting this system and potentially developing new strategies to combat bacterial infections.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)
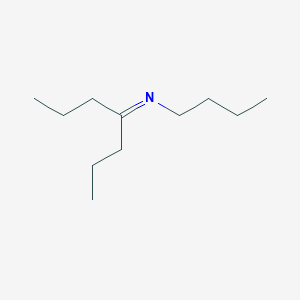
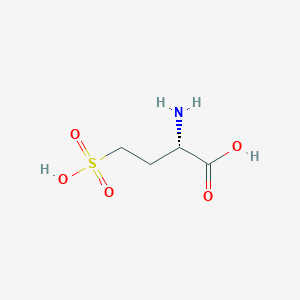
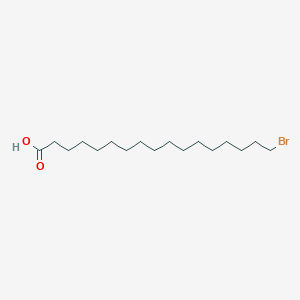
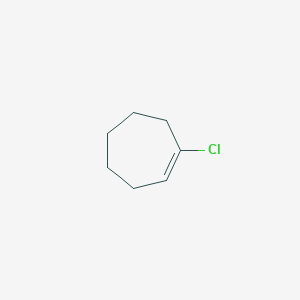

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)


